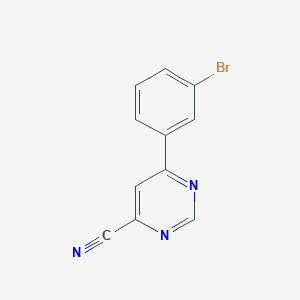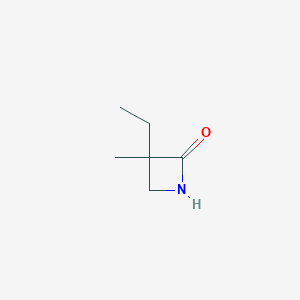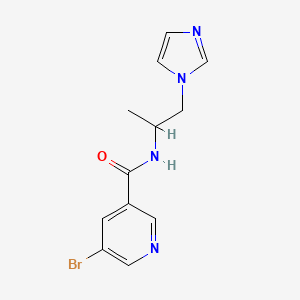![molecular formula C10H10N4 B14885488 3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14885488.png)
3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,5-a]pyridine scaffold is known for its biological activity and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile typically involves cyclocondensation reactions. One common method is the I2-mediated oxidative annulation of 2-pyridyl ketones with alkylamines in the presence of sodium acetate (NaOAc) . This reaction proceeds efficiently in a one-pot manner, producing the desired imidazo[1,5-a]pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclocondensation reactions. The use of transition-metal-free sp3 C–H amination reactions has been explored for efficient synthesis . These methods are advantageous due to their scalability and the relatively mild reaction conditions required.
化学反応の分析
Types of Reactions
3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyridine-1-carboxylic acid derivatives, while substitution reactions can produce various substituted imidazo[1,5-a]pyridine derivatives.
科学的研究の応用
3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of materials with unique optical and electronic properties.
作用機序
The mechanism of action of 3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile involves its interaction with specific molecular targets. The compound can activate or inhibit various enzymes and receptors, leading to its biological effects. For example, it may interact with adenosine 5′-monophosphate activated protein kinase (AMPK), leading to the activation of downstream signaling pathways .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: This compound has a similar structure but differs in the position of the nitrogen atom in the ring system.
Imidazo[4,5-b]pyridine: Another similar compound with a different ring fusion pattern.
Uniqueness
3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile is unique due to its specific substitution pattern and the presence of the aminoethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H10N4 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
3-(2-aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile |
InChI |
InChI=1S/C10H10N4/c11-5-4-10-13-8(7-12)9-3-1-2-6-14(9)10/h1-3,6H,4-5,11H2 |
InChIキー |
PWPJQMUBHIXJGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C(N2C=C1)CCN)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


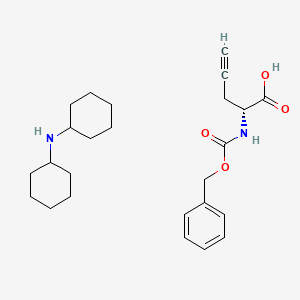
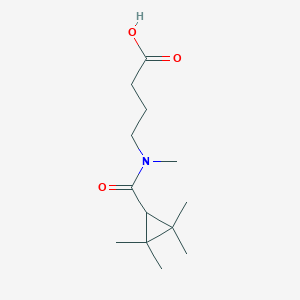
![N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14885411.png)
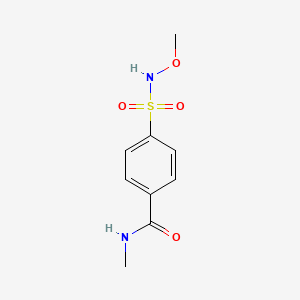
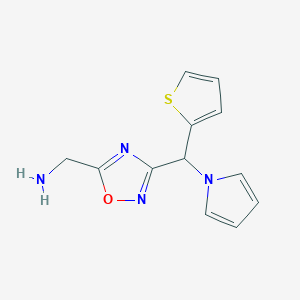
![4-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885420.png)
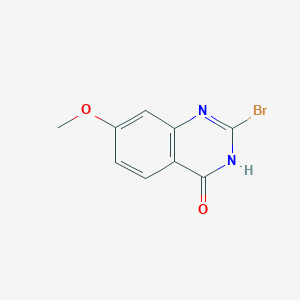
![3-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14885428.png)
